molecular formula C6H7F3N2O B8619446 2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol CAS No. 1226507-41-0

2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol

Cat. No.: B8619446
CAS No.: 1226507-41-0
M. Wt: 180.13 g/mol
InChI Key: VXSLBYIKDMXYEJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7F3N2O. It belongs to the class of imidazole derivatives, which are known for their diverse chemical and biological properties. This compound features a trifluoromethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Formation of trifluoroacetone or trifluoroacetic acid.

    Reduction: Formation of trifluoroethanol or trifluoroethylamine.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a probe to study enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme substrate, modulating enzyme activity and influencing biochemical pathways. The imidazole ring can interact with various receptors and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanol
  • 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

2,2,2-Trifluoro-1-(1-methyl-1h-imidazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1226507-41-0

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylimidazol-4-yl)ethanol

InChI

InChI=1S/C6H7F3N2O/c1-11-3-10-2-4(11)5(12)6(7,8)9/h2-3,5,12H,1H3

InChI Key

VXSLBYIKDMXYEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Reference Example 8-2, by use of 1-methyl-1H-imidazole-5-carbaldehyde (300 mg, 2.72 mmol) dissolved in N,N-dimethylformamide (4.5 mL), potassium carbonate (75 mg, 0.54 mmol) and (trifluoromethyl)trimethylsilane (0.442 mL, 2.99 mmol), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=10/1) was performed to give 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-5-yl)ethanol (Compound DK) (358 mg, yield: 73%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
0.442 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Three

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